5-Bromoisophthalonitrile: A Technical Guide for Chemical Synthesis and Drug Discovery
5-Bromoisophthalonitrile: A Technical Guide for Chemical Synthesis and Drug Discovery
CAS Number: 160892-07-9
This technical guide provides a comprehensive overview of 5-Bromoisophthalonitrile, a key chemical intermediate. The information is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development. This document outlines the compound's properties, a detailed synthesis protocol for a closely related compound, and its potential applications in the pharmaceutical industry.
Compound Properties
| Property | Value | Reference |
| CAS Number | 160892-07-9 | [1] |
| Molecular Formula | C₈H₃BrN₂ | [1] |
| Molecular Weight | 207.03 g/mol | [1] |
| Appearance | Solid | - |
| Synonyms | 5-Bromo-1,3-benzenedicarbonitrile, 5-Bromobenzene-1,3-dicarbonitrile, 5-bromo-1,3-dicyanobenzene | [1] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Note: Specific values for melting point, boiling point, and quantitative solubility are not available in the reviewed literature.
Synthesis of a Related Precursor: 5-Bromoisophthalic Acid
While a detailed experimental protocol for the direct synthesis of 5-Bromoisophthalonitrile is not extensively documented in public sources, a patented method for the synthesis of the closely related 5-bromoisophthalic acid provides a valuable reference. This process involves the bromination of isophthalic acid.[2][3] The synthesis of the dinitrile would likely follow a similar principle of electrophilic aromatic substitution on the isophthalonitrile starting material.
Experimental Protocol: Synthesis of 5-Bromoisophthalic Acid[2]
This protocol is adapted from a patented industrial process.
Materials:
-
Isophthalic acid
-
Sulfur trioxide-containing solvent
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Bromine
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Ice water
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Methanol (for recrystallization)
Procedure:
-
In a suitable reactor, dissolve the isophthalic acid compound in a solvent containing sulfur trioxide.
-
Introduce bromine to the reaction mixture. The molar ratio of bromine to the isophthalic acid substrate is typically between 0.5:1 and 1.5:1 for the mono-bromo product.[3]
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The reaction is conducted with heating, generally under pressure at a temperature of 100°C to 160°C.[3]
-
After the reaction is complete (e.g., after 22 hours), cool the mixture to room temperature.
-
The contents of the reactor are then carefully transferred into a beaker containing ice water, which will cause the product to precipitate as a solid.
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The resulting solid is collected by filtration and dried under reduced pressure to yield the crude 5-bromoisophthalic acid.
-
For purification, the crude product can be recrystallized from methanol. The crude material is dissolved in hot methanol (e.g., at 60°C), then allowed to cool to room temperature.
-
The purified white crystals of 5-bromoisophthalic acid are collected by filtration.
Applications in Pharmaceutical Synthesis
5-Bromoisophthalonitrile serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4][5] Brominated organic compounds are key starting materials for a variety of active pharmaceutical ingredients (APIs).[6] The bromine atom provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds, often through metal-catalyzed cross-coupling reactions.
While specific APIs derived directly from 5-Bromoisophthalonitrile are not prominently disclosed in the literature, a related intermediate, referred to as "BROMO-OTBN," is noted for its role in the synthesis of dopamine agonists like bromocriptine. Bromocriptine is used in the treatment of Parkinson's disease, hyperprolactinemia, and type 2 diabetes. This highlights the potential utility of brominated nitrile compounds in the development of drugs targeting neurological and endocrine disorders.
The nitrile functionalities on the 5-Bromoisophthalonitrile molecule are also reactive and can be transformed into other chemical groups, further enhancing its versatility as a synthetic intermediate.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 5-bromoisophthalic acid, based on the described experimental protocol.
Caption: A workflow diagram for the synthesis of 5-bromoisophthalic acid.
References
- 1. 5-Bromo-1,3-benzenedicarbonitrile - CAS:160892-07-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 5. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
